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Compound of Interest

Compound Name: Fipravirimat dihydrochloride

Cat. No.: B11927714 Get Quote

A deep dive into the phenotypic and genotypic characteristics of resistance to the

investigational HIV-1 maturation inhibitor, Fipravirimat, and its alternatives.

This guide provides a comprehensive comparison of Fipravirimat (GSK3640254) with other

HIV-1 maturation inhibitors, focusing on the mechanisms of resistance, and the experimental

methods used for their analysis. This information is tailored for researchers, scientists, and

professionals involved in antiviral drug development.

Introduction to Fipravirimat and HIV-1 Maturation
Inhibitors
Fipravirimat is a second-generation HIV-1 maturation inhibitor that was under clinical

development by ViiV Healthcare.[1] Maturation inhibitors are a class of antiretroviral drugs that

target the final step of the viral lifecycle: the proteolytic cleavage of the Gag polyprotein

precursor, p25 (capsid-spacer peptide 1 or CA-SP1), into the mature capsid protein (p24) and

spacer peptide 1 (SP1).[2][3] By inhibiting this crucial step, these drugs lead to the assembly of

immature and non-infectious viral particles.[4] However, the development of Fipravirimat was

ultimately discontinued due to a low genetic barrier to the development of drug resistance.[5]

Key Comparators:
Bevirimat (PA-457): The first-in-class maturation inhibitor. Its clinical development was halted

because of pre-existing natural polymorphisms in the Gag sequence of approximately half of

HIV-1 subtype B isolates, which conferred natural resistance.
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GSK3532795 (formerly BMS-955176): Another second-generation maturation inhibitor that

demonstrated improved activity against viral strains with Gag polymorphisms that were

resistant to Bevirimat.[6] Despite this, its development was also discontinued.

Unraveling the Mechanism of Action and Resistance
Maturation inhibitors bind to the Gag polyprotein in the vicinity of the CA-SP1 cleavage site.

This binding physically obstructs the viral protease, preventing it from cleaving p25.

Resistance to this class of drugs primarily emerges through mutations within the Gag

polyprotein, concentrated in the C-terminal domain of the capsid (CA) and the spacer peptide 1

(SP1). These genetic alterations can either weaken the binding affinity of the inhibitor or modify

the kinetics of Gag processing, allowing the virus to bypass the drug's inhibitory effect.

For Fipravirimat, the principal resistance mutation identified is A364V located in the Gag

protein.[2][3][5] The A364V mutation is thought to confer resistance by accelerating the rate of

p25 cleavage. In vitro studies using virus-like particles have shown that the A364V mutation

results in a 9.3-fold faster cleavage rate compared to the wild-type virus, effectively out-pacing

the inhibitory action of the drug.[2][3][7]

Phenotypic Resistance Analysis: Quantifying Drug
Susceptibility
Phenotypic assays provide a direct measure of how susceptible a viral strain is to a particular

drug. This is achieved by determining the concentration of the drug required to inhibit viral

replication by 50% (IC50 or EC50). The results are typically reported as a "fold change," which

is the ratio of the IC50 or EC50 of the mutant virus to that of a wild-type reference strain.[8][9]

Comparative Phenotypic Susceptibility Data
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Drug Gag Mutation Fold Change in EC50/IC50

Fipravirimat (GSK3640254) A364V

Data on the precise fold-

change is limited; however,

A364V is established as the

primary resistance mutation.[2]

[5]

GSK3532795 A364V >10[6]

Bevirimat V370A >100[6]

V362I >100[6]

ΔV370 >100[6]

Note: The discontinuation of

Fipravirimat's development has

limited the availability of direct

comparative studies. The data

presented for GSK3532795

and Bevirimat are derived from

research on second-

generation maturation

inhibitors.[6]

Genotypic Resistance Analysis: Identifying the
Genetic Fingerprints of Resistance
Genotypic assays focus on identifying specific mutations within the viral genome that are

known to be associated with drug resistance. For maturation inhibitors, this involves

sequencing the Gag-protease region of the HIV-1 pol gene.

Key Resistance-Associated Mutations
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Drug
Primary Resistance
Mutations

Other Associated
Mutations

Fipravirimat (GSK3640254) A364V -

GSK3532795 V362I, A364V

R286K, A326T, T332S/N,

I333V, V370A/M, R41G (in

protease), V218A/M, H219Q,

G221E

Bevirimat

H358Y, L363F/M, A364V,

A366T/V, V370A/M/Δ, T371A/

Δ, S373P, I376V

Polymorphisms in the QVT

motif (Gag positions 369-371)

Detailed Experimental Protocols
Phenotypic Susceptibility Assay (Based on the
PhenoSense Assay)
This protocol details a single-cycle infectivity assay for determining the phenotypic susceptibility

of HIV-1 to maturation inhibitors.

Viral Vector Construction: Gag-protease sequences are amplified from patient plasma HIV-1

RNA via reverse transcription-polymerase chain reaction (RT-PCR) and subsequently cloned

into a replication-defective HIV-1 vector that carries a luciferase reporter gene.

Pseudovirus Generation: The resulting recombinant vectors are co-transfected into producer

cells (e.g., 293T cells) along with an expression plasmid for the vesicular stomatitis virus G

protein (VSV-G) envelope. This process yields pseudotyped viral particles that are capable of

a single round of infection.

Drug Susceptibility Measurement:

Target cells, such as MT-2 cells, are seeded in 96-well plates.

Serial dilutions of the maturation inhibitor being tested are added to the wells.

The supernatant containing the pseudovirus is then introduced to the wells.
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The plates are incubated for a period of 48 to 72 hours.

Luciferase Activity Quantification: Following incubation, the cells are lysed, and the activity of

the luciferase enzyme is measured using a luminometer.

Data Interpretation: A dose-response curve is generated by plotting the luciferase signal

against the corresponding drug concentrations. The EC50, which is the drug concentration

that inhibits 50% of the luciferase activity, is then calculated. The fold change in EC50 is

determined by dividing the EC50 of the virus with the patient-derived sequence by the EC50

of a wild-type reference virus.[10]

Genotypic Resistance Assay (Sanger Sequencing of the
Gag-Protease Region)
This protocol describes the methodology for identifying resistance-conferring mutations in the

Gag-protease region of the HIV-1 genome.

RNA Isolation: Viral RNA is extracted from patient plasma samples using a commercially

available kit.

RT-PCR Amplification: The Gag-protease region of the viral genome is reverse transcribed

and then amplified using sequence-specific primers.

Outer Primers for Gag-Protease:

Forward: 5'-TAA TTT TTT AGG GAA GAT CTG GCC TTC C-3'

Reverse: 5'-GCA AAT ACT GGA GTA TTG TAT GGA TTT TCA GG-3'

Inner (Sequencing) Primers for Gag-Protease:

Forward: 5'-TCA GAG CAG ACC AGA GCC AAC AGC CCC A-3'

Reverse: 5'-AAT GCT TTT ATT TTT TCT TCT GTC AAT GGC-3'[11]

Purification of PCR Product: The amplified DNA is purified to remove unused primers and

deoxynucleotide triphosphates (dNTPs).
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DNA Sequencing: The purified PCR product is then sequenced using the inner primers on a

Sanger sequencing platform.

Sequence Data Analysis: The obtained sequence is aligned with a wild-type reference

sequence (e.g., HXB2) to identify any mutations. These mutations are then compared

against established databases of resistance mutations, such as the Stanford University HIV

Drug Resistance Database, to determine their clinical significance.

Visualizations of Key Processes
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Caption: Sequential cleavage of the HIV-1 Gag polyprotein by viral protease.

Mechanism of Action and Resistance to Fipravirimat
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Caption: Fipravirimat's mechanism and the A364V resistance pathway.

Experimental Workflow for Resistance Analysis
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Caption: Workflow for phenotypic and genotypic resistance analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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